molecular formula C22H22N2O6 B14425123 diethyl (E)-2,3-dibenzamidobut-2-enedioate CAS No. 85992-72-9

diethyl (E)-2,3-dibenzamidobut-2-enedioate

Cat. No.: B14425123
CAS No.: 85992-72-9
M. Wt: 410.4 g/mol
InChI Key: QCKJOUMNSUUHEN-ISLYRVAYSA-N
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Description

Diethyl (E)-2,3-dibenzamidobut-2-enedioate is an organic compound with a complex structure, featuring two benzamide groups attached to a butenedioate backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl (E)-2,3-dibenzamidobut-2-enedioate typically involves the reaction of diethyl but-2-enedioate with benzamide under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction mixture is often heated to reflux to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can further optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Diethyl (E)-2,3-dibenzamidobut-2-enedioate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols.

    Substitution: Nucleophilic substitution reactions can replace the benzamide groups with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield diethyl 2,3-dicarboxybut-2-enedioate, while reduction may produce diethyl 2,3-dihydroxybut-2-enedioate.

Scientific Research Applications

Diethyl (E)-2,3-dibenzamidobut-2-enedioate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism by which diethyl (E)-2,3-dibenzamidobut-2-enedioate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes or receptors that play a role in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Diethyl but-2-enedioate: A simpler ester with similar reactivity but lacking the benzamide groups.

    Diethyl 2,3-dicarboxybut-2-enedioate: An oxidized form of the compound with carboxylic acid groups.

    Diethyl 2,3-dihydroxybut-2-enedioate: A reduced form with hydroxyl groups.

Uniqueness

Diethyl (E)-2,3-dibenzamidobut-2-enedioate is unique due to the presence of benzamide groups, which confer specific chemical and biological properties

Properties

CAS No.

85992-72-9

Molecular Formula

C22H22N2O6

Molecular Weight

410.4 g/mol

IUPAC Name

diethyl (E)-2,3-dibenzamidobut-2-enedioate

InChI

InChI=1S/C22H22N2O6/c1-3-29-21(27)17(23-19(25)15-11-7-5-8-12-15)18(22(28)30-4-2)24-20(26)16-13-9-6-10-14-16/h5-14H,3-4H2,1-2H3,(H,23,25)(H,24,26)/b18-17+

InChI Key

QCKJOUMNSUUHEN-ISLYRVAYSA-N

Isomeric SMILES

CCOC(=O)/C(=C(/C(=O)OCC)\NC(=O)C1=CC=CC=C1)/NC(=O)C2=CC=CC=C2

Canonical SMILES

CCOC(=O)C(=C(C(=O)OCC)NC(=O)C1=CC=CC=C1)NC(=O)C2=CC=CC=C2

Origin of Product

United States

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